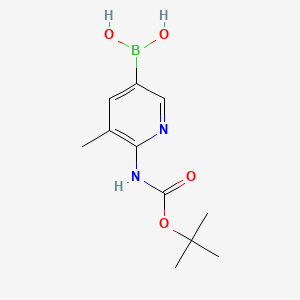

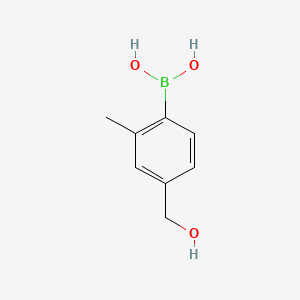

(6-((tert-Butoxycarbonyl)amino)-5-methylpyridin-3-yl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(6-((tert-Butoxycarbonyl)amino)-5-methylpyridin-3-yl)boronic acid is a boronic acid derivative that features a pyridine ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a boronic acid moiety

Mechanism of Action

Target of Action

The primary target of (6-((tert-Butoxycarbonyl)amino)-5-methylpyridin-3-yl)boronic acid is a protease present in the mitochondria known as human ClpXP . This enzyme plays a crucial role in protein degradation and regulation within the cell.

Mode of Action

This compound acts as an inhibitor of the human ClpXP protease . It forms a complex with the enzyme, effectively blocking its activity. This inhibition is achieved through the formation of tetrahedral adducts with the hydroxyl groups of threonine residues at the catalytic sites of the protease .

Biochemical Pathways

The inhibition of the human ClpXP protease by this compound affects the protein degradation pathway within the cell . This can lead to the accumulation of misfolded or damaged proteins, potentially disrupting cellular functions.

Pharmacokinetics

It is known that the introduction of a boronic acid group to bioactive molecules can modify their physicochemical and pharmacokinetic characteristics . This can lead to improved bioavailability and selectivity.

Result of Action

The inhibition of the human ClpXP protease by this compound can lead to the disruption of protein homeostasis within the cell . This can potentially result in cellular dysfunction or death, depending on the extent of protease inhibition.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the boronic acid group . Additionally, the presence of other molecules or ions in the environment can potentially interfere with the compound’s interaction with its target.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-((tert-Butoxycarbonyl)amino)-5-methylpyridin-3-yl)boronic acid typically involves the following steps:

Protection of the Amino Group: The amino group on the pyridine ring is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow microreactor systems can be employed to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

(6-((tert-Butoxycarbonyl)amino)-5-methylpyridin-3-yl)boronic acid can undergo various chemical reactions, including:

Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used for oxidation reactions.

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol can be used to remove the Boc protecting group.

Major Products Formed

Boronic Esters: Formed from the oxidation of the boronic acid moiety.

Free Amines: Obtained after deprotection of the Boc group.

Scientific Research Applications

(6-((tert-Butoxycarbonyl)amino)-5-methylpyridin-3-yl)boronic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

(6-Amino-5-methylpyridin-3-yl)boronic acid: Lacks the Boc protecting group, making it more reactive but less stable.

(6-((tert-Butoxycarbonyl)amino)pyridin-3-yl)boronic acid: Similar structure but without the methyl group on the pyridine ring.

Uniqueness

(6-((tert-Butoxycarbonyl)amino)-5-methylpyridin-3-yl)boronic acid is unique due to the presence of both the Boc-protected amino group and the boronic acid moiety, which provide a balance of stability and reactivity. This makes it a versatile intermediate for various synthetic applications .

Properties

IUPAC Name |

[5-methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BN2O4/c1-7-5-8(12(16)17)6-13-9(7)14-10(15)18-11(2,3)4/h5-6,16-17H,1-4H3,(H,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEHXEJUMAMZEKC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(N=C1)NC(=O)OC(C)(C)C)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70855766 |

Source

|

| Record name | {6-[(tert-Butoxycarbonyl)amino]-5-methylpyridin-3-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70855766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356087-58-5 |

Source

|

| Record name | {6-[(tert-Butoxycarbonyl)amino]-5-methylpyridin-3-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70855766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![13-Benzyl-3-chloro-6,7,8,9,10,11-hexahydro-7,10-epiminobenzo[4,5]imidazo[1,2-a]azocine](/img/structure/B597658.png)

![(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B597665.png)

![Bicyclo[2.2.1]hept-2-en-7-ol, 7-ethynyl-, syn- (9CI)](/img/new.no-structure.jpg)